molecular formula C9H12O2P+ B056962 Benzyl(ethoxy)oxophosphanium CAS No. 114425-49-9

Benzyl(ethoxy)oxophosphanium

Cat. No.: B056962
CAS No.: 114425-49-9
M. Wt: 183.16 g/mol
InChI Key: VKDFMKUOEXNCBQ-UHFFFAOYSA-N
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Description

Benzyl(ethoxy)oxophosphanium is an organophosphorus compound characterized by the presence of a benzyl group, an ethoxy group, and an oxophosphanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(ethoxy)oxophosphanium can be synthesized through a multi-step process involving the reaction of benzyl chloride with triethyl phosphite, followed by oxidation. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as dichloromethane. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{(EtO)}_3\text{P} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{P(OEt)}_2 ] [ \text{C}_6\text{H}_5\text{CH}_2\text{P(OEt)}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{P(OEt)}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Benzyl(ethoxy)oxophosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which Benzyl(ethoxy)oxophosphanium exerts its effects involves the interaction of the phosphonium moiety with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It is involved in pathways that include the formation and cleavage of phosphorus-oxygen and phosphorus-carbon bonds.

Comparison with Similar Compounds

    Triphenylphosphine: Similar in that it contains a phosphorus atom bonded to aromatic groups.

    Diethylphosphite: Contains ethoxy groups bonded to phosphorus.

    Phosphine Oxides: Share the phosphine oxide functional group.

Properties

IUPAC Name

benzyl-ethoxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2P/c1-2-11-12(10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDFMKUOEXNCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433730
Record name Benzyl(ethoxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114425-49-9
Record name Benzyl(ethoxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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